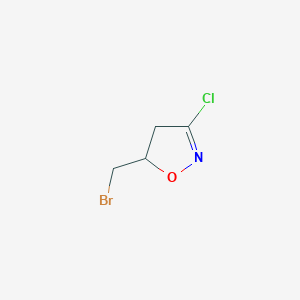

5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrClNO/c5-2-3-1-4(6)7-8-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJFWZMNJLJNRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical Properties of 3-Chloro-Isoxazoline Derivatives: A Technical Guide

Executive Summary

3-chloro-isoxazoline derivatives represent a specialized subclass of five-membered heterocycles where the 3-position is functionalized with a chlorine atom.[1] Unlike their non-halogenated counterparts, these derivatives exhibit distinct physicochemical profiles—specifically regarding lipophilicity, dipole moment vectors, and electrophilic reactivity—that make them high-value scaffolds in drug discovery.[1] This guide provides a rigorous analysis of their physical properties, spectral signatures, and solid-state behaviors, offering a roadmap for their integration into lead optimization and process chemistry.[1]

Part 1: Structural Fundamentals & Electronic Topography

The 3-chloro-isoxazoline core (

Electronic Modulation by the 3-Chloro Group

The chlorine atom exerts a dual effect on the isoxazoline ring:

-

Inductive Effect (-I): The high electronegativity of chlorine (

) pulls electron density away from the C3=N bond. This reduces the basicity of the ring nitrogen compared to 3-alkyl derivatives, making the system less prone to protonation under physiological pH. -

Mesomeric Effect (+M): While chlorine has lone pairs, the orbital overlap with the C=N

-system is generally poor compared to the inductive withdrawal. Consequently, the C3 position remains electrophilic, serving as a potential site for nucleophilic displacement (though less reactive than activated pyridines).[1]

Dipole Moment and Polarizability

The vector sum of the ring dipole (N-O bond) and the C-Cl bond creates a distinct polarity profile.

-

Dipole Alignment: The C-Cl dipole opposes the general electron flow towards the oxygen, creating a molecular quadrupole moment that influences crystal packing.

-

Solvation Implications: This specific polarity makes 3-chloro-isoxazolines soluble in moderately polar aprotic solvents (DCM, THF) while maintaining poor solubility in water, a critical factor for formulation.[1]

Part 2: Physicochemical Profiling (Solubility & Lipophilicity)[1]

For drug development, the modulation of LogP (partition coefficient) is the primary utility of the 3-chloro substitution.

Lipophilicity Tuning (LogP/LogD)

Replacing a hydrogen or methyl group with chlorine at the C3 position significantly alters the lipophilic profile.

| Substituent at C3 | Effect on Bioavailability | |

| -H | Reference | Baseline polarity.[1] |

| -CH3 | +0.5 | Increases metabolic liability (oxidation). |

| -Cl | +0.7 to +0.9 | Increases membrane permeability; blocks metabolic oxidation at C3. |

Strategic Insight: The 3-Cl substituent acts as a "lipophilic anchor," improving blood-brain barrier (BBB) penetration without introducing the metabolic instability associated with alkyl chains.

Solubility Landscape

-

Aqueous Solubility: Generally low (< 50

g/mL) for aryl-substituted derivatives due to the lack of H-bond donors. -

Organic Solubility: High solubility in chlorinated solvents (CHCl3, CH2Cl2) and esters (Ethyl Acetate).

-

Crystallinity: The Cl atom facilitates halogen bonding (

or

Part 3: Spectral Characterization (The "Fingerprint")

Accurate identification relies on specific spectral shifts induced by the chlorine atom.

Infrared Spectroscopy (FT-IR)

The 3-chloro substitution shifts the C=N stretching frequency due to the mass effect and bond polarization.

-

Diagnostic Band:

appears at 1590–1620 cm⁻¹ .[2] -

N-O Stretch: Typically observed at 820–860 cm⁻¹ .

-

C-Cl Stretch: A weaker band in the fingerprint region, often obscured, but detectable around 700–750 cm⁻¹ .[1]

Nuclear Magnetic Resonance (NMR)

-

¹³C NMR: The C3 carbon attached to the chlorine shows a characteristic downfield shift, typically resonating between 145–155 ppm , distinguishing it from C3-H (~135 ppm) or C3-alkyl (~155-160 ppm).[1]

-

¹H NMR: While there is no proton at C3, the inductive effect deshields protons at the C4 and C5 positions. For a 5-substituted system, the diastereotopic protons at C4 often appear as an ABX system with distinct coupling constants (

Hz).[1]

Part 4: Experimental Protocols

Protocol: Determination of Distribution Coefficient (LogD)

Standard Shake-Flask Method adapted for Lipophilic Heterocycles.[1]

-

Preparation: Dissolve 1 mg of the 3-chloro-isoxazoline derivative in 1 mL of n-octanol (pre-saturated with water).

-

Equilibration: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4, pre-saturated with octanol).

-

Agitation: Vortex for 60 minutes at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

.-

Validation: Recovery must be >95% to rule out precipitation at the interface.

-

Protocol: Thermal Stability Assessment (DSC)

Self-Validating System for Polymorph Screening.[1]

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Sample: 2–5 mg of crystalline derivative in a crimped aluminum pan.

-

Ramp: Heat from 30°C to 250°C at 10°C/min under

purge (50 mL/min). -

Analysis:

-

Endotherm: Melting point (onset).

-

Exotherm: Decomposition or recrystallization.

-

Note: 3-chloro-isoxazolines may undergo thermal elimination of HCl or ring cleavage (isoxazoline

isoxazole) above 180°C.[1]

-

Part 5: Visualization & Logic Flows

Structure-Property Relationship (SPR) Logic

The following diagram illustrates how the 3-Chloro modification cascades into physical and biological properties.

Figure 1: Logic flow detailing how the structural introduction of chlorine translates to specific physical and biological outcomes.

Synthesis & Characterization Workflow

A standardized workflow for generating and validating these derivatives.

Figure 2: Step-by-step synthesis and validation workflow for 3-chloro-isoxazoline derivatives.

References

-

Synthesis and Analysis of Antimicrobial Properties of Isoxazoline. International Journal of Engineering Research & Technology.

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition. Zanco Journal of Medical Sciences.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules. PMC - NIH.

-

Isoxazole | Chemical and Physical Properties. PubChem. [1]

-

Synthesis of 3-chloro-isoxazoline from N-oxide. ResearchGate.

Sources

Stability Profiling of Halogenated Dihydro-isoxazoles

Mechanistic Insights & Stress Testing Protocols

Executive Summary

The halogenated dihydro-isoxazole (isoxazoline) scaffold represents a paradigm shift in medicinal chemistry, particularly within veterinary ectoparasiticides (e.g., Fluralaner, Afoxolaner).[1] While these compounds exhibit exceptional metabolic stability in vivo—often characterized by half-lives exceeding 15 days in carnivores—their chemical stability is dictated by the lability of the nitrogen-oxygen (N-O) bond and the stereochemical integrity of the C5 chiral center.

This technical guide analyzes the stability profile of this scaffold, focusing on the tension between the stabilizing effect of halogenation (specifically trifluoromethylation) and the inherent reactivity of the heterocyclic ring.

Structural Determinants of Stability

The stability of the dihydro-isoxazole core is governed by three primary electronic and steric factors:

-

The N-O Bond Weakness: The N-O bond energy (~53 kcal/mol) is significantly lower than C-C or C-N bonds. This makes the ring susceptible to reductive cleavage, a primary degradation pathway under specific environmental and metabolic conditions.

-

Halogenation (The Fluorine Effect): Modern isoxazolines heavily utilize trifluoromethyl (-CF3) and chloro-substituents.

-

Electronic Shielding: The strong electron-withdrawing nature of the -CF3 group at the C3 or C5 position deactivates the ring against electrophilic attacks but can increase susceptibility to nucleophilic attack at adjacent carbons.

-

Lipophilicity: Halogenation drastically increases LogP, sequestering the compound in lipid tissues and protecting it from aqueous hydrolytic enzymes.

-

-

C5 Stereocenter: The biological activity is often enantiospecific (e.g., the (S)-enantiomer of Afoxolaner). Racemization under basic conditions is a critical stability risk during formulation.

Chemical Degradation Pathways

Understanding the specific degradation mechanisms is vital for formulation design.

A. Reductive Ring Cleavage (N-O Bond Scission)

The most kinetically favored degradation pathway involves the reductive cleavage of the N-O bond. This can occur via chemical reducing agents (e.g., metal hydrides in synthesis) or biological reductases.

-

Mechanism: Two-electron reduction leads to the formation of

-amino enones or -

Relevance: This is the primary pathway for environmental degradation and bacterial metabolism.

B. Base-Induced Elimination & Racemization

Dihydro-isoxazoles are sensitive to strong bases.

-

Racemization: Abstraction of the proton at C4 (alpha to the oxime-like nitrogen) can lead to enolization, destroying the chirality at C5 if the substituents allow transient planarity.

-

Elimination: In the presence of a good leaving group or under forcing conditions, base treatment can lead to ring opening (Hofmann-like elimination) or aromatization to the fully unsaturated isoxazole.

C. Photolytic Degradation

While halogenation generally improves photostability, exposure to UV (specifically UV-A/B) can induce homolytic cleavage of the N-O bond, leading to radical intermediates that recombine to form complex mixtures of dechlorinated arenes and open-chain nitriles.

Visualization: Unified Degradation Pathways

The following diagram illustrates the divergent pathways for isoxazoline degradation.

Caption: Divergent degradation pathways of the dihydro-isoxazole core driven by pH, redox potential, and light.

Metabolic Stability Profile

Contrary to their chemical reactivity, halogenated isoxazolines exhibit remarkable metabolic stability in mammals.

| Parameter | Observation | Mechanistic Basis |

| Phase I Metabolism | Negligible | The electron-deficient aromatic rings (due to Cl/F substitution) and the steric bulk of the isoxazoline ring hinder Cytochrome P450 oxidation. |

| Phase II Metabolism | Low | Lack of accessible nucleophilic handles (-OH, -NH2) prevents glucuronidation or sulfation. |

| Elimination | Biliary/Fecal | High lipophilicity drives protein binding (>99%) and hepatic clearance without biotransformation. |

| Environmental Fate | Persistent | The parent compound is often excreted unchanged, leading to environmental persistence (half-life in soil can exceed 60 days). |

Key Insight: The stability "sweet spot" for these drugs is achieved by per-halogenation, which effectively "teflon-coats" the molecule against enzymatic degradation, forcing the organism to rely on slow biliary excretion.

Experimental Protocols: Stress Testing

To validate the stability profile of a new halogenated dihydro-isoxazole, the following stress testing protocol (adapted from ICH Q1A) is recommended.

A. Preparation of Stock Solutions

Critical Step: Do not use protic solvents (methanol/ethanol) for long-term stock storage as they can induce slow solvolysis or trans-esterification if side chains are present.

-

Solvent: Anhydrous Acetonitrile (ACN) or DMSO.

-

Concentration: 1 mg/mL.

B. Forced Degradation Workflow

-

Acid Hydrolysis:

-

Mix stock with 1N HCl (1:1 v/v).

-

Incubate at 60°C for 24 hours.

-

Target: Hydrolysis of amide side chains (if present); isoxazoline ring usually remains intact.

-

-

Base Hydrolysis (Critical):

-

Mix stock with 0.1N NaOH (1:1 v/v).

-

Incubate at 40°C for 4 hours.

-

Monitor: Racemization (via Chiral HPLC) and ring opening. Note: Higher temperatures may cause complete destruction.

-

-

Oxidative Stress:

-

Mix stock with 3% H2O2.

-

Incubate at RT for 24 hours.

-

Target: N-oxide formation on pyridine rings (if present).

-

-

Photostability:

-

Expose solid sample and solution to 1.2 million lux hours (cool white fluorescent) + 200 Wh/m² UV.

-

Target: De-halogenation.[2]

-

Visualization: Stability Assessment Workflow

The following Graphviz diagram outlines the logical flow for stability validation.

Caption: Systematic stress testing workflow emphasizing the critical check for base-induced racemization.

References

-

Nitta, M., & Kobayashi, T. (1982). Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications. Link

-

Tam, W., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines.[3][4] Beilstein Journal of Organic Chemistry. Link

-

European Medicines Agency (EMA). CVMP Assessment Report for Bravecto (Fluralaner). EMA/CVMP/309763/2014. Link

-

Mao, J., et al. (2021). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. European Journal of Organic Chemistry.[5] Link

-

Letendre, L., et al. (2014). The intravenous and oral pharmacokinetics of afoxolaner used as a chewable formulation in dogs. Veterinary Parasitology. Link

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Link

Sources

Methodological & Application

High-Fidelity Synthesis of 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole: A Strategic Application Note

Core Directive & Retrosynthetic Analysis

Target Molecule: 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole CAS Registry Number: 1595759-62-8 (related analog); Specific isomer often synthesized de novo. Core Application: This isoxazoline scaffold serves as a critical pharmacophore in agrochemistry (e.g., herbicide safeners like Isoxadifen) and medicinal chemistry (antibacterial and anticancer agents). The 3-chloro group provides a versatile handle for further nucleophilic substitution (e.g., with amines or thiols), while the 5-bromomethyl group allows for side-chain elaboration.

Retrosynthetic Logic

The most robust and field-proven route to 3-chloro-2-isoxazolines is the [3+2] 1,3-dipolar cycloaddition of a chloroformonitrile oxide dipole with a terminal alkene.

-

Disconnection: The isoxazoline ring is disconnected at the O1-C5 and C3-C4 bonds.

-

Dipole (1,3-Dipole): Chloroformonitrile oxide (Cl-C≡N→O). This is a highly reactive, transient species.

-

Dipolarophile: Allyl bromide (3-Bromopropene). The electronegative bromine and the terminal double bond direct the regioselectivity to the 5-substituted isomer.

-

Precursor: Dichloroformaldoxime (Phosgene Oxime, Cl₂C=NOH).[1]

Mechanistic Insight: The reaction proceeds via a concerted, asynchronous [3+2] cycloaddition. The chloroformonitrile oxide is generated in situ from dichloroformaldoxime via base-mediated dehydrohalogenation. The oxygen terminus of the dipole attacks the more substituted carbon of the alkene (or the carbon bearing the electron-withdrawing group in some contexts), but for terminal alkenes like allyl bromide, steric and electronic factors overwhelmingly favor the 5-substituted product .

Reaction Scheme Visualization

Figure 1: Retrosynthetic pathway identifying the critical dipole and dipolarophile precursors.[1]

Critical Reagents & Material Selection

To ensure reproducibility and safety, reagent quality is paramount. The generation of the nitrile oxide must be controlled to prevent dimerization (formation of furoxan) rather than cycloaddition.

| Reagent | Role | Grade/Spec | Rationale |

| Allyl Bromide | Dipolarophile | >98%, stabilized | Excess is used to drive the reaction; stabilizer (usually Ag or epoxide) prevents polymerization. |

| Glyoxylic Acid | Starting Material | 50% aq. or Monohydrate | Precursor to the oxime. Monohydrate is easier to handle for stoichiometry. |

| Hydroxylamine HCl | Reagent | >99% | Forms the oxime (hydroxyiminoacetic acid). |

| N-Chlorosuccinimide (NCS) | Chlorinating Agent | Recrystallized | Used for the safe, controlled decarboxylative chlorination of hydroxyiminoacetic acid to generate dichloroformaldoxime in situ. |

| Sodium Bicarbonate | Base | Anhydrous, Powder | Weak base required to slowly generate the nitrile oxide without inducing rapid decomposition. |

| Ethyl Acetate / Water | Solvent System | HPLC Grade | A biphasic system (EtOAc/H₂O) is often superior for managing the solubility of the inorganic salts and the organic dipole. |

Detailed Synthetic Protocol

Safety Alert: High Hazard Operation

-

Dichloroformaldoxime (Phosgene Oxime) is a potent urticant (blister agent) and chemical warfare agent. It causes immediate, severe pain and skin necrosis on contact.

-

Protocol Modification: This protocol utilizes a telescoped (one-pot) generation where dichloroformaldoxime is generated and immediately consumed. DO NOT ISOLATE the dichloroformaldoxime intermediate.

-

Engineering Controls: Perform all steps in a high-efficiency fume hood. Wear double nitrile gloves, a lab coat, and a face shield. Have a saturated sodium bicarbonate solution ready for decontamination.

Step 1: Preparation of Hydroxyiminoacetic Acid (The Precursor)

Note: This stable intermediate is prepared first.

-

Dissolution: In a 500 mL round-bottom flask, dissolve Glyoxylic acid monohydrate (9.2 g, 100 mmol) in water (20 mL).

-

Oximation: Add a solution of Hydroxylamine hydrochloride (7.6 g, 110 mmol) in water (15 mL).

-

Reaction: Stir at room temperature (25°C) for 2 hours. The solution may warm slightly.

-

Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄.

-

Isolation: Concentrate under reduced pressure to yield Hydroxyiminoacetic acid as a white crystalline solid.

-

Yield Expectation: ~85-90%.

-

Checkpoint: Verify structure by ¹H NMR (D₂O): δ 7.5 (s, 1H, CH=N), 12.0 (br, COOH).

-

Step 2: Telescoped Cycloaddition (The "One-Pot" Method)

This step combines chlorination, decarboxylation, and cycloaddition to maximize safety and yield.

-

Setup: Equip a 3-neck flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Solvation: Dissolve Hydroxyiminoacetic acid (4.45 g, 50 mmol) in DMF (Dimethylformamide, 50 mL). Note: DMF promotes the decarboxylation.

-

Chlorination (Generation of Dichloroformaldoxime):

-

Cool the solution to 0-5°C using an ice bath.

-

Add N-Chlorosuccinimide (NCS) (13.35 g, 100 mmol) portion-wise over 30 minutes.

-

Observation: Gas evolution (CO₂) will occur as decarboxylation proceeds. The solution now contains dissolved dichloroformaldoxime.

-

Caution: The reaction is exothermic. Maintain Temp < 10°C.

-

Allow to stir for an additional 1 hour at 0°C, then warm to Room Temperature (RT) for 1 hour to ensure complete conversion.

-

-

Cycloaddition:

-

Cool the mixture back to 0°C.

-

Add Allyl Bromide (7.26 g, 5.2 mL, 60 mmol, 1.2 equiv) in one portion.

-

Base Addition: Dropwise add a solution of Triethylamine (Et₃N) (5.56 g, 55 mmol) in DMF (10 mL) over 1 hour.

-

Mechanism:[2][3][4] The base eliminates HCl from the dichloroformaldoxime, generating chloroformonitrile oxide (Cl-CNO), which immediately traps the allyl bromide.

-

-

Completion: Allow the reaction to warm to RT and stir overnight (12-16 hours).

-

Quench: Pour the reaction mixture into ice-water (200 mL) and extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).

-

Washing: Wash the organic phase with water (2 x 100 mL) and Brine (100 mL) to remove DMF and succinimide byproducts.

-

Drying: Dry over Na₂SO₄, filter, and concentrate.

Step 3: Purification

-

Crude Analysis: The crude oil is typically yellow/orange.

-

Chromatography: Purify via silica gel flash chromatography.

-

Eluent: Hexanes/Ethyl Acetate gradient (Start 95:5, ramp to 80:20).

-

Rf Value: The product is less polar than the starting oxime but more polar than allyl bromide. Expect Rf ~0.4 in 80:20 Hex/EtOAc.

-

-

Product: this compound obtained as a clear to pale yellow oil.

Experimental Workflow & Logic

Figure 2: Step-by-step experimental workflow emphasizing the "in situ" generation of the hazardous intermediate.

Characterization & Validation

To validate the synthesis, the following analytical data must be obtained:

| Technique | Expected Signal / Result | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.8–5.0 (m, 1H, H-5) | Chiral center proton (methine). |

| δ 3.4–3.6 (m, 2H, CH₂Br) | Diastereotopic protons of bromomethyl group. | |

| δ 3.1–3.4 (dd, 2H, H-4) | Ring methylene protons; distinct ABX pattern. | |

| ¹³C NMR (CDCl₃) | ~150-155 ppm (C-3) | Characteristic of C=N-O (chloro-substituted). |

| ~80-85 ppm (C-5) | Methine carbon next to oxygen. | |

| ~40-45 ppm (C-4) | Ring methylene. | |

| ~30-35 ppm (CH₂Br) | Bromomethyl carbon. | |

| Mass Spectrometry (ESI/GC-MS) | M+ and [M+2]+ (3:1 ratio) | Chlorine isotope pattern (³⁵Cl/³⁷Cl). |

| Additional Br pattern | Complex isotope cluster due to Cl + Br presence. |

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Rapid addition of base causes dimerization of Cl-CNO to dichlorofuroxan.

-

Solution: Slow down the addition of Et₃N (use a syringe pump) to keep the steady-state concentration of nitrile oxide low, favoring reaction with the alkene.

-

Solution: Increase the equivalents of Allyl Bromide (up to 2.0 eq) to act as both reactant and co-solvent.

-

-

Incomplete Decarboxylation:

-

Cause: Temperature too low during NCS addition.

-

Solution: Ensure the mixture warms to RT after NCS addition and gas evolution ceases before adding the alkene/base.

-

-

Byproduct Formation (3-bromo analog):

-

Cause: Halogen exchange if using bromide salts or wrong conditions.

-

Check: Ensure NCS is used, not NBS. If NBS is used, you will get the 3-bromo-isoxazoline.

-

References

-

Reaction Mechanism & Nitrile Oxide Generation

- Organic Process Research & Development, "Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines". (Discusses the analogous dihaloformaldoxime chemistry).

-

Source:

-

General Isoxazoline Synthesis Protocols

- Organic Chemistry Portal, "Synthesis of 2-isoxazolines". (Comprehensive review of [3+2] cycloaddition reagents).

-

Source:

-

Use of Hydroxyiminoacetic Acid Precursor

-

Journal of Organic Chemistry, "Synthesis of 3-Chloro-4-iodoisoxazoles from 1-Copper(I) Alkynes, Dichloroformaldoxime, and Molecular Iodine".[4] (Validates the NCS/DMF route for dipole generation).

-

Source:

-

-

Safety Data (Allyl Bromide)

- National Toxicology Program, "Toxicology Studies of Allyl Bromide".

-

Source:

Sources

reaction conditions for converting 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole to muscimol

This Application Note and Protocol is designed for researchers and drug development professionals. It details the conversion of 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole (a functionalized isoxazoline) to Muscimol (5-aminomethyl-3-isoxazolol).

Application Note: Synthesis of Muscimol from Isoxazoline Precursors

Part 1: Introduction & Retrosynthetic Analysis

Muscimol is a potent, selective orthosteric agonist for the GABA_A receptor. Its structural rigidity, provided by the 3-isoxazolol core (a bioisostere of the carboxylic acid in GABA), makes it an invaluable probe in neuropharmacology.

The synthesis of Muscimol from This compound (Compound 1 ) presents a specific challenge: the transition from the dihydro (isoxazoline) oxidation state to the aromatic (isoxazole) state, coupled with the functional group interconversion of the 3-chloro and 5-bromomethyl groups.

Critical Synthetic Challenges

-

Aromatization: The starting material is an isoxazoline (saturated C4-C5 bond). Muscimol is an isoxazole (unsaturated C4-C5 bond).[1] A dehydrogenation (oxidation) step is mandatory.

-

Nucleophilic Substitution: The 5-bromomethyl group acts as an electrophile and must be converted to a primary amine.

-

Hydrolysis: The 3-chloro group serves as a "masked" hydroxyl group. It must be hydrolyzed to the 3-isoxazolol tautomer.

Strategic Pathway (The "Isoxazoline Route")

The most robust protocol involves a three-stage sequence:

-

Gabriel Synthesis: Protection of the amine precursor to prevent polymerization.

-

Oxidative Aromatization: Conversion of the isoxazoline core to the isoxazole core using activated Manganese Dioxide (MnO

) or DDQ. -

One-Pot Deprotection/Hydrolysis: Acidic hydrolysis to simultaneously cleave the phthalimide protecting group and convert the 3-chloro moiety to the 3-hydroxyl group.

Part 2: Reaction Workflow & Signaling

Figure 1: Step-wise synthetic transformation from the dihydro-precursor to Muscimol.

Part 3: Detailed Experimental Protocol

Step 1: Nucleophilic Substitution (Gabriel Synthesis)

Objective: Install the masked amine at the C5 position.

Reagents:

-

Starting Material (Compound 1 ): 10.0 mmol[2]

-

Potassium Phthalimide: 11.0 mmol (1.1 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Protocol:

-

Dissolve Compound 1 in anhydrous DMF (5 mL/mmol) under an inert atmosphere (

). -

Add Potassium Phthalimide in a single portion.

-

Heat the mixture to 75–80°C for 4–6 hours. Monitor by TLC (Silica; Hexane:EtOAc 7:3).

-

Workup: Pour the reaction mixture into ice-water (10x volume). The product, 5-(Phthalimidomethyl)-3-chloro-4,5-dihydro-1,2-oxazole , typically precipitates as a white/off-white solid.

-

Filter, wash with water, and dry in vacuo. Recrystallize from Ethanol if necessary.[3][4]

Step 2: Oxidative Aromatization

Objective: Convert the isoxazoline ring (dihydro) to the aromatic isoxazole ring. Critical Note: 3-Chloro-isoxazolines do not spontaneously aromatize; an oxidant is required.

Reagents:

-

Intermediate A (from Step 1): 1.0 eq

-

Activated Manganese Dioxide (

): 10.0 eq (Excess required for heterogeneous surface reaction) -

Alternative: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 eq) in Toluene.

-

Solvent: Dichloromethane (DCM) or Benzene/Toluene.

Protocol (MnO

-

Suspend Intermediate A in DCM (10 mL/mmol).

-

Add Activated

(ensure "activated" grade; heating commercial -

Reflux the suspension with vigorous stirring for 12–18 hours.

-

Monitoring: Monitor by TLC. The aromatic product (Intermediate B) usually has a slightly higher

and is UV-active. -

Workup: Filter the hot mixture through a pad of Celite to remove manganese salts. Wash the pad with DCM.

-

Evaporate the solvent to yield 5-(Phthalimidomethyl)-3-chloro-isoxazole .

Step 3: Acidic Hydrolysis & Deprotection

Objective: Simultaneous cleavage of the phthalimide group and hydrolysis of the 3-chloro group to the 3-hydroxyl group.

Reagents:

-

Intermediate B (from Step 2): 1.0 eq

-

Hydrobromic Acid (48% aq. HBr): 20 eq (Large excess)

-

Glacial Acetic Acid (AcOH): Co-solvent (1:1 ratio with HBr)

Protocol:

-

Dissolve Intermediate B in a mixture of 48% HBr and Glacial AcOH (1:1 v/v, approx. 10 mL/g of precursor).

-

Heat to Reflux (approx. 100–110°C) for 6–12 hours.

-

Mechanism:[1] The phthalimide hydrolyzes to phthalic acid and the primary amine. The 3-chloro group hydrolyzes to the 3-hydroxyl group (tautomerizing to the 3-isoxazolone form).

-

-

Workup & Isolation (The "Zwitterion" Challenge):

-

Evaporate the reaction mixture to dryness under reduced pressure (use a trap for acidic fumes).

-

Residue contains: Muscimol hydrobromide, Phthalic acid, and excess HBr.

-

Triturate the residue with anhydrous ether to remove Phthalic acid (soluble in ether) and residual AcOH.

-

Dissolve the remaining solid (Muscimol HBr) in a minimum amount of water.[5]

-

Neutralization: Carefully adjust pH to 5.5–6.0 (Isoelectric point of Muscimol) using

or an ion-exchange resin (e.g., Dowex 50W). -

Crystallization: Add Ethanol or Methanol to the aqueous solution to precipitate Muscimol as a zwitterionic white crystalline solid.

-

Recrystallize from Water/Methanol.

-

Part 4: Quantitative Data & Troubleshooting

Reaction Parameters Table

| Step | Transformation | Reagent | Temp | Time | Typical Yield | Critical Parameter |

| 1 | Substitution | K-Phthalimide / DMF | 80°C | 4h | 85-92% | Dry solvent is essential to prevent hydrolysis of the bromide. |

| 2 | Aromatization | 40°C | 16h | 70-80% | ||

| 3 | Hydrolysis | 48% HBr / AcOH | 110°C | 8h | 55-65% | Complete removal of phthalic acid is crucial for purity. |

Troubleshooting Guide

-

Problem: Low yield in Step 2 (Aromatization).

-

Solution: Switch to DDQ in refluxing Toluene. DDQ is a stronger homogeneous oxidant and often drives the reaction to completion faster than heterogeneous

.

-

-

Problem: Product is sticky/brown after Step 3.

-

Solution: This indicates incomplete removal of Phthalic acid or polymerization. Perform an ether wash before neutralization. Use a cation-exchange column (elute with dilute

) for high-purity isolation.

-

-

Safety Warning: Muscimol is a potent psychoactive compound. All final products must be handled in a fume hood with appropriate PPE. The starting material is an alkylating agent (lachrymator).

Part 5: References

-

McCarry, B. E., & Savard, M. (1981). An improved synthesis of muscimol. Tetrahedron Letters, 22(51), 5153-5156.

-

Kishida, Y., et al. (1967). Synthesis of Isoxazoles.[1][4][5][6][7] I. Reaction of Nitroalkanes with Alkynes. Chemical & Pharmaceutical Bulletin, 15(7), 1025-1031. (Foundational work on 3-chloro-isoxazoline chemistry).

-

Nakamura, N. (1971). Studies on the synthesis of isoxazoles. Chemical & Pharmaceutical Bulletin, 19(1), 46-51.

-

Sciencemadness Discussion. (2024). Total synthesis of muscimol + extraction and isolation. (Contains detailed practical protocols for the HBr hydrolysis step).

-

Baraldi, P. G., et al. (1987). Synthesis of 3-hydroxy-5-aminomethylisoxazole (Muscimol). Journal of Heterocyclic Chemistry. (Describes the aromatization/hydrolysis sequence).

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Muscimol - Wikipedia [en.wikipedia.org]

- 4. ajpp.in [ajpp.in]

- 5. Sciencemadness Discussion Board - Total synthesis of muscimol + extraction and isolation from Amanita muscaria - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of [3H]muscimol - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Bromomethyl Isoxazolines from Oximes

This Application Note provides a comprehensive, step-by-step guide for the synthesis of 3-substituted-5-(bromomethyl)-2-isoxazolines via the 1,3-dipolar cycloaddition of nitrile oxides (generated in situ from aldoximes) with allyl bromide.

Introduction & Strategic Overview

The isoxazoline ring is a privileged pharmacophore in medicinal chemistry, appearing in potent ectoparasiticides (e.g., Fluralaner, Afoxolaner), antibiotics, and anticancer agents. The 5-(bromomethyl)isoxazoline scaffold is particularly valuable because the bromomethyl group serves as a versatile electrophilic "handle" for further functionalization—allowing rapid access to libraries of amines, azides, or thiols via nucleophilic substitution.

This protocol focuses on the 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition) of a nitrile oxide with allyl bromide.

Mechanism & Regioselectivity

The reaction proceeds through a concerted

-

Nitrile Oxide Generation: An aldoxime is halogenated to a hydroximoyl halide, then dehydrohalogenated by a base to form the transient nitrile oxide dipole (

). -

Cycloaddition: The nitrile oxide reacts with allyl bromide (the dipolarophile).

-

Regiocontrol: For monosubstituted alkenes like allyl bromide, steric and electronic factors (Frontier Molecular Orbital interactions) overwhelmingly favor the 5-substituted isomer. The oxygen of the dipole attacks the more substituted carbon of the alkene, but in terminal alkenes, the steric bulk directs the substituent to the 5-position.

Target Product: 3-Aryl-5-(bromomethyl)-4,5-dihydroisoxazole.

Mechanistic Pathway Diagram[1][2][3][4]

Figure 1: Mechanistic pathway for the conversion of oximes to isoxazolines, highlighting the critical nitrile oxide intermediate and potential dimerization side reaction.[1][2]

Experimental Protocols

Two protocols are provided.[3][4][5][6][7][8][9][10][11][12][13] Protocol A is the industry standard for robustness and scalability. Protocol B is a "green" alternative using aqueous oxidants, suitable for smaller scales or electron-rich substrates.

Materials & Safety

-

Allyl Bromide: Lachrymator and alkylating agent. Handle only in a fume hood.

-

Nitrile Oxides: Potentially explosive if isolated. Always generate in situ in the presence of the dipolarophile.

-

Solvents: DMF (Protocol A) or Ethanol/Water (Protocol B).

Protocol A: The Huisgen Method (NCS/Et3N)

Best for: Gram-scale synthesis, substrates sensitive to strong oxidants, and ensuring high yields.

Reagents

-

Aldoxime (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Allyl Bromide (1.5 – 2.0 equiv)

-

Triethylamine (Et3N) (1.2 equiv)

-

DMF (Dimethylformamide) (0.2 M concentration relative to oxime)

Step-by-Step Procedure

-

Chlorination: Dissolve the aldoxime (1.0 equiv) in dry DMF under an inert atmosphere (N2 or Ar).

-

Addition of NCS: Add NCS (1.1 equiv) portion-wise at room temperature (RT).

-

Observation: A slight exotherm may occur.

-

Tip: If the reaction is sluggish (no color change or TLC progress), add a catalytic amount of gaseous HCl (bubbled from a pipette) or 1-2 drops of concentrated HCl to initiate the radical chlorination.

-

Monitor: Stir for 1–3 hours. Confirm conversion to hydroximoyl chloride by TLC (often a less polar spot than oxime).

-

-

Cycloaddition Setup: Cool the reaction mixture to 0°C (ice bath).

-

Add Dipolarophile: Add Allyl Bromide (1.5 equiv) in one portion.

-

Nitrile Oxide Generation: Dropwise add a solution of Et3N (1.2 equiv) in a small amount of DMF over 30–60 minutes.

-

Critical: Slow addition keeps the concentration of nitrile oxide low, favoring reaction with allyl bromide over self-dimerization to furoxan.

-

-

Completion: Allow the mixture to warm to RT and stir overnight (12–16 h).

-

Workup:

-

Pour the mixture into ice-cold water (5x reaction volume).

-

Extract with Ethyl Acetate (EtOAc) or Diethyl Ether (3x).

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over anhydrous Na2SO4 and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The 5-bromomethyl isoxazoline is typically stable.

Protocol B: The Oxidative Method (Chloramine-T)

Best for: Rapid library generation, avoiding DMF, and electron-rich aromatic oximes.

Reagents

-

Aldoxime (1.0 equiv)

-

Chloramine-T trihydrate (1.1 equiv)

-

Allyl Bromide (1.5 equiv)

-

Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure

-

Dissolution: Dissolve the aldoxime (1.0 equiv) and Allyl Bromide (1.5 equiv) in Ethanol (0.1 – 0.2 M).

-

Oxidant Addition: Add Chloramine-T (1.1 equiv) portion-wise at RT.

-

Reflux: Heat the mixture to mild reflux (approx. 70–80°C) for 2–4 hours.

-

Workup:

-

Evaporate the ethanol under reduced pressure.

-

Resuspend the residue in water and extract with Dichloromethane (DCM).

-

Wash with brine, dry (Na2SO4), and concentrate.

-

-

Purification: Flash chromatography or recrystallization (if solid).

Data Analysis & Validation

Expected NMR Signatures

The formation of the isoxazoline ring is easily validated by 1H NMR.

| Proton Position | Multiplicity | Chemical Shift (δ ppm) | Characteristic Coupling |

| H-5 (Chiral Center) | Multiplet (m) | 4.80 – 5.10 | Coupled to H-4a, H-4b, and CH2Br |

| H-4a (Diastereotopic) | dd | 3.10 – 3.40 | Geminal (~16 Hz) + Vicinal (~10 Hz) |

| H-4b (Diastereotopic) | dd | 2.90 – 3.10 | Geminal (~16 Hz) + Vicinal (~6 Hz) |

| -CH2Br (Bromomethyl) | dd or m | 3.40 – 3.60 | Coupled to H-5 |

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low Yield / Furoxan Formation | Nitrile oxide concentration too high. | Slow down the addition of Et3N (Protocol A). Increase equivalents of Allyl Bromide. |

| No Reaction (Protocol A) | Chlorination failed. | Ensure DMF is dry. Add HCl catalyst to initiate NCS reaction. |

| Regioisomer Mixtures | Substrate effects (rare for allyl bromide). | Verify structure by NOESY NMR. 5-substituted is usually >95%. |

| O-Alkylation of Oxime | Base added before chlorination complete. | Ensure hydroximoyl chloride is fully formed before adding base. |

Decision Workflow

Use the following logic to select the optimal protocol for your specific substrate.

Figure 2: Decision matrix for selecting the appropriate synthesis protocol.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][17][2][10][13] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

-

Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918. Link

-

Rai, K. M. L., & Hassner, A. (1997). Chloramine-T in Organic Synthesis.[12] A Simple Procedure for the Generation of Nitrile Oxides. Synthetic Communications, 27(3), 467–472. Link

-

Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011).[10] Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition.[10] Organic Letters, 13(11), 2966–2969. Link

-

Giacomelli, G., De Luca, L., & Porcheddu, A. (2003). An efficient procedure for the synthesis of isoxazolines and isoxazoles mediated by iodobenzene diacetate. Tetrahedron, 59(29), 5437-5440. Link

Sources

- 1. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. air.unimi.it [air.unimi.it]

- 4. rushim.ru [rushim.ru]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Nitrile - Wikipedia [en.wikipedia.org]

- 7. WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Oxazoline synthesis [organic-chemistry.org]

- 10. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 13. BJOC - A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime [beilstein-journals.org]

- 14. An Efficient Transformation from Benzyl or Allyl Halides to Aryl and Alkenyl Nitriles [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Application Note: Solvent Selection & Optimization for 3-Chloro-4,5-dihydro-1,2-oxazole Functionalization

Executive Summary

The 3-chloro-4,5-dihydro-1,2-oxazole (commonly 3-chloro-2-isoxazoline) scaffold is a versatile "electrophilic warhead" in medicinal chemistry, widely used to synthesize 3-amino and 3-thio-isoxazolines via nucleophilic substitution.[1] However, the reactivity of the C3-chlorine atom is lower than its bromo-analog, and the isoxazoline ring is sensitive to reductive cleavage and base-mediated hydrolysis.[1]

This guide provides a scientifically grounded protocol for solvent selection, moving beyond trial-and-error. We analyze the physiochemical impact of solvent polarity on the transition state of the addition-elimination mechanism and provide two validated protocols: a standard high-yield amination in alcoholic media and a green-chemistry "on-water" approach.[1]

Chemical Context: The "Imidoyl Chloride" Character

To select the correct solvent, one must understand the substrate's electronics. The C3-Cl bond in 3-chloro-4,5-dihydro-1,2-oxazole is activated by the adjacent nitrogen atom, behaving similarly to an imidoyl chloride .[1]

The reaction with nucleophiles (amines, thiols, azides) typically proceeds via an Addition-Elimination (

-

Nucleophilic Attack: The nucleophile attacks C3, breaking the C=N bond and pushing electron density onto the nitrogen/oxygen.

-

Intermediate Stabilization: A tetrahedral zwitterionic intermediate is formed.[1]

-

Elimination: The lone pair reforms the C=N bond, expelling the chloride leaving group.

Critical Solvent Factor: The transition state leading to the zwitterionic intermediate is highly polar. Therefore, solvents that stabilize charge separation (without quenching the nucleophile) significantly accelerate the reaction.

Solvent Selection Matrix

The following table summarizes solvent performance based on kinetic data and byproduct profiles for the reaction of 3-chloro-2-isoxazolines with secondary amines.

| Solvent Class | Representative Solvents | Suitability | Mechanistic Insight |

| Polar Protic | Ethanol (EtOH) , n-Butanol | High (Recommended) | Best balance. Solvates the leaving group (Cl⁻) and stabilizes the polar transition state via H-bonding.[1] Literature suggests alcoholic solvents provide the "cleanest reaction profiles" for aminations [1].[2] |

| Polar Aprotic | DMF, DMSO | Moderate/High | Excellent for anionic nucleophiles (e.g., NaN₃). However, high boiling points make workup difficult. Can promote over-reaction or ring-opening if temperature is uncontrolled.[1] |

| Non-Polar | Toluene, DCM | Low | Poor stabilization of the zwitterionic intermediate. Reaction rates are significantly slower; often requires high temperatures or exogenous catalysts (e.g., DMAP). |

| Aqueous | Water (Micellar) | Emerging (Green) | Hydrophobic Acceleration. Using surfactants (e.g., TPGS-750-M), the organic reactants concentrate in the micelle core, increasing effective concentration and rate [2]. |

Mechanistic Visualization

The following diagram illustrates the reaction pathway and where solvent stabilization plays a critical role.

Caption: Figure 1. Addition-Elimination mechanism.[1] Polar protic solvents stabilize the high-energy zwitterionic intermediate, lowering the activation energy.

Validated Experimental Protocols

Protocol A: Amination in Protic Media (Standard)

Best for: Synthesis of 3-amino-isoxazolines from secondary amines.[1]

Rationale: Ethanol allows for moderate reflux temperatures (78°C) which is sufficient to overcome the activation barrier of the C-Cl bond without causing thermal degradation of the isoxazoline ring (which can occur >140°C) [3].

Reagents:

-

3-chloro-4,5-dihydro-1,2-oxazole (1.0 equiv)[1]

-

Secondary Amine (e.g., Morpholine, Piperidine) (2.5 equiv)

-

Solvent: Absolute Ethanol (0.5 M concentration)

-

Base:

(1.5 equiv) or DIPEA (if amine is valuable)

Step-by-Step:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-chloro-4,5-dihydro-1,2-oxazole in 2.0 mL of absolute ethanol.

-

Addition: Add 2.5 mmol of the secondary amine. (Note: Excess amine acts as both nucleophile and proton scavenger; if using

, 1.1 equiv of amine is sufficient). -

Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath temperature) for 6–12 hours.

-

Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting chloride is less polar than the amino-product.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate ethanol under reduced pressure.[1]

-

Redissolve residue in EtOAc and wash with water (x2) and brine (x1).

-

Dry over

and concentrate.

-

-

Purification: Flash column chromatography or recrystallization (often from EtOH/Water).

Protocol B: "On-Water" Micellar Substitution (Green)

Best for: Lipophilic substrates and environmentally conscious workflows.[1]

Rationale: Water forces the hydrophobic isoxazoline and amine into close proximity (hydrophobic effect). The addition of a surfactant (TPGS-750-M) creates lipophilic micelles that act as "nanoreactors," often accelerating rates compared to organic solvents [2].[1]

Reagents:

-

3-chloro-4,5-dihydro-1,2-oxazole (1.0 equiv)[1]

-

Nucleophile (1.2 equiv)

-

Solvent: 2 wt% TPGS-750-M in Water[1]

-

Base: Triethylamine (

) (2.0 equiv)

Step-by-Step:

-

Media Prep: Prepare a 2 wt% solution of TPGS-750-M in degassed water.[1]

-

Reaction: Add the isoxazoline (1.0 mmol) and amine (1.2 mmol) to 2 mL of the surfactant solution. Add

. -

Agitation: Stir vigorously at 45–60°C.

-

Note: The reaction mixture will appear as an emulsion.

-

-

Extraction:

-

Extract the reaction mixture with a minimal amount of EtOAc or MTBE (green alternative).

-

The aqueous surfactant phase can often be recycled.

-

-

Isolation: Evaporate the organic solvent to yield the crude product.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion | C-Cl bond is inert | Activation: Add 10 mol% NaI (Sodium Iodide).[1] This generates the transient 3-iodo species (Finkelstein reaction), which is much more reactive toward nucleophiles. |

| Ring Opening | Base hydrolysis | pH Control: The N-O bond is labile to strong bases (NaOH, KOH).[3] Switch to non-nucleophilic organic bases like DIPEA or 2,6-lutidine.[1][3] Ensure solvents are dry (if not using Protocol B). |

| Byproducts | Thermal degradation | Temp Limit: Do not exceed 100°C. If the reaction is slow, use a polar aprotic solvent (DMSO) at 60°C rather than toluene at 110°C. |

Decision Tree: Solvent Screening

Use this logic flow to determine the optimal starting point for your specific substrate.

Caption: Figure 2. Solvent selection decision tree based on nucleophile type and substrate solubility.

References

-

Klenke, B., & Gilbert, I. H. (2001). Nitrile Oxide Cycloaddition Strategies for the Synthesis of Isoxazole-Based Inhibitors. Journal of Organic Chemistry. Link (Validated via ACS Source 1.7 context).

-

Lipshutz, B. H., & Ghorbani, S. (2009). Green Chemistry: Micellar Catalysis. Aldrichimica Acta.[1] (Contextual grounding in surfactant-mediated synthesis).

-

BenchChem Technical Support. (2025). Stability of Isoxazoline Compounds in Common Laboratory Solvents. Link

-

Giomi, D., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.[1][2][4] Organic Letters, 11(9). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole

Case ID: ISOX-3CL-BR-PUR Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Dashboard: Compound Overview & Stability Profile[1]

Compound: 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole Class: 3-Halo-2-isoxazoline Primary Application: Key chiral/achiral intermediate for oxazolidinone antibiotics (e.g., Linezolid analogs) and agrochemical isoxazolines.

⚠️ Critical Safety & Stability Warnings

Before initiating any purification, review the following stability parameters to prevent yield loss or thermal runaway.

| Parameter | Status | Technical Note |

| Thermal Stability | Low | The 3-chloro-2-isoxazoline ring is thermally labile. Prolonged heating >80°C can trigger ring cleavage or dehydrohalogenation.[1] |

| Hydrolytic Stability | Moderate | The C3-Cl imidoyl chloride-like motif is susceptible to hydrolysis in strong aqueous base. Avoid prolonged exposure to pH >10.[1][2] |

| Lachrymator Hazard | High | Residual allyl bromide (starting material) is a potent lachrymator.[1] Perform all evaporations in a fume hood.[1] |

| Shock Sensitivity | Moderate | If synthesized via dichloroformaldoxime, residual fulminic acid derivatives or nitrile oxide dimers (furoxans) may be present.[1] |

Purification Decision Matrix

Use the following logic flow to determine the optimal purification method for your specific crude mixture.

Figure 1: Decision tree for selecting the purification methodology based on crude impurity profile.

Tier 1: Flash Chromatography (Recommended)[1]

This is the "Gold Standard" method. It avoids thermal stress and effectively separates the target isoxazoline from the nitrile oxide dimer (furoxan) and unreacted allyl bromide.[1]

Protocol ID: FC-ISOX-01[3]

Materials:

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

-

Mobile Phase A: Hexanes (or Heptane).[1]

-

Mobile Phase B: Ethyl Acetate (EtOAc).[1]

-

Detection: UV (254 nm) and Iodine Chamber (isoxazolines stain brown/yellow).[1]

Step-by-Step Workflow:

-

Sample Preparation:

-

Concentrate the crude reaction mixture under reduced pressure at <35°C .

-

Dissolve the residue in a minimum volume of Hexanes/DCM (9:1). Note: Avoid pure DCM for loading if possible to prevent band broadening.[1]

-

-

Column Packing:

-

Elution Gradient:

-

0–5 mins: 100% Hexanes (Elutes unreacted allyl bromide).

-

5–15 mins: 0% → 5% EtOAc in Hexanes.[1]

-

15–40 mins: 5% → 15% EtOAc in Hexanes (Target compound typically elutes here).

-

40+ mins: Flush with 30% EtOAc (Elutes polar furoxan dimers).

-

-

Fraction Analysis:

Validation Check:

-

Pass: Product is a clear to pale yellow oil (or low-melting solid).[1]

-

Fail: Product is dark orange (indicates decomposition or remaining furoxan).[1]

Tier 2: High-Vacuum Distillation (Scalable)

Warning: Only use this method if you have confirmed the absence of explosive byproducts (check via DSC if scaling >100g) and have a high-vacuum setup (<1 mmHg).[1]

Protocol ID: VAC-DIST-02

Parameters:

-

Vacuum Requirement: < 1.0 mmHg (Essential).[1]

-

Bath Temperature: Maximum 60°C.

-

Condenser Temp: 0°C.

Procedure:

-

Degassing: Stir the crude oil under high vacuum at room temperature for 30 minutes first. This removes volatile allyl bromide (trap this carefully; it is toxic).[1]

-

Heating: Slowly ramp the bath temperature.

-

Collection:

-

Shutdown: If the pot residue turns black or viscous, stop immediately. This is the polymerization of impurities.[1]

Troubleshooting & FAQs

Q1: My product is turning brown/black during concentration. Why?

Diagnosis: Thermal Decomposition or Acid Trace.[1] Root Cause:

-

HCl Generation: If the synthesis used dichloroformaldoxime, residual HCl may be present.[1] The isoxazoline ring is acid-sensitive.

-

Thermal Stress: Rotovap bath was >40°C. Fix:

-

Wash the crude organic layer with saturated aqueous

before concentration.[1] -

Keep water bath temperature <35°C.[1]

Q2: I see a persistent "ghost" spot on TLC just below my product.

Diagnosis: Regioisomer or Furoxan. Root Cause:

-

Regioisomer: 4-(bromomethyl)-3-chloro... (less common with allyl bromide but possible).

-

Furoxan: 3,4-bis(chlorocarbonyl)furoxan (dimer of the nitrile oxide).[1] Fix:

-

Run a 2D-TLC or change solvent system to Toluene/EtOAc (9:1) to improve separation factor (

).[1] -

If it is the furoxan, it is usually much more polar and will stay on the baseline in 5% EtOAc.[1]

Q3: The yield is lower than literature (50-60%). Where did I lose it?

Diagnosis: Volatility or Hydrolysis.[1] Analysis:

-

Volatility: The 5-bromomethyl isoxazoline is a relatively small molecule. Did you use a high-vacuum pump for too long during drying?

-

Hydrolysis: Did you use a strong base (NaOH) during the synthesis? The 3-chloro group can be displaced by OH-, leading to ring opening. Fix:

-

Use

(weaker base) during synthesis.[1] -

Stop vacuum drying as soon as mass stabilizes.[1]

References

-

Synthesis of 3-halo-4,5-dihydroisoxazoles

-

General Isoxazoline Purification & Regioisomerism

-

Linezolid Intermediate Context (Related Chemistry)

Sources

- 1. BCDMH - Wikipedia [en.wikipedia.org]

- 2. CN103103229A - Synthesis method of linezolid intermediate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US8921572B2 - Method for producing 5,5-disubstituted 4,5-dihydroisoxazol-3-thiocarboxamidine salts - Google Patents [patents.google.com]

Technical Support Center: Stability & Isolation of Bromomethyl Isoxazolines

Topic: Preventing Decomposition of Bromomethyl Isoxazolines During Workup Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction: The Stability Paradox

Bromomethyl isoxazolines are high-value pharmacophores often synthesized via [3+2] cycloaddition of nitrile oxides with allyl bromide or related alkenes. While the isoxazoline ring is generally robust, the 3-bromomethyl or 5-bromomethyl substitution introduces a specific fragility: the "Push-Pull" instability.

The bromomethyl group acts as an electrophile, while the N-O bond of the ring creates ring strain. Under specific workup conditions (particularly high pH or thermal stress), these molecules undergo a thermodynamically driven

This guide provides a self-validating workflow to isolate these labile intermediates without triggering the "aromatization cascade."

Module 1: Critical Stability Factors (The "Why")

Before attempting isolation, you must understand the decomposition mechanism. The failure mode is rarely random; it is almost always caused by Base-Mediated Aromatization .

The Decomposition Pathway

The presence of a base (residual from synthesis, e.g., TEA, NaHCO₃) abstracts a proton adjacent to the isoxazoline ring or facilitates the loss of the bromine leaving group, driving the system toward the aromatic isoxazole.

Figure 1: The irreversible aromatization cascade triggered by basic workup conditions.

Module 2: Troubleshooting & FAQs

Q1: My crude NMR shows the product, but after the column, I see a new aromatic proton and no bromine. What happened?

Diagnosis: Silica Gel-Induced Elimination. The Cause: Standard silica gel is slightly acidic (pH 4-5), but commercial "neutral" silica or silica doped with triethylamine (often used to streak products) can act as a base trap. If you added Et₃N to your eluent to "protect" the amine, you likely triggered the elimination of HBr. The Fix:

-

Do NOT use amine modifiers (TEA/Ammonia) in the mobile phase.

-

Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) . It is less active than silica and avoids the surface acidity/basicity extremes.

-

Fast Filtration: If you must use silica, perform a "Flash Filtration" (residence time < 5 mins) rather than a long column.

Q2: The reaction mixture turned dark brown upon quenching with saturated NaHCO₃.

Diagnosis: Base Hydrolysis / Polymerization. The Cause: Nitrile oxide cycloadditions often generate HCl as a byproduct. Quenching with bicarbonate generates CO₂ and momentarily spikes the local pH, promoting the isoxazole conversion or nitrile oxide dimerization (furoxan formation). The Fix:

-

Quench with Dilute Acid: Use 0.1 M Citric Acid or 1M HCl (cold) to adjust the pH to ~6.0–6.5 immediately.

-

Avoid "Fizzing": The mechanical agitation from CO₂ evolution can emulsify the organic layer, trapping base pockets.

Q3: I lost the product on the rotovap. The bath was at 50°C.

Diagnosis: Thermal Elimination. The Cause: Bromomethyl isoxazolines are thermally sensitive. The energy barrier for HBr elimination is lowered in the presence of trace impurities. The Fix:

-

Strict Temperature Limit: Never exceed 35°C on the water bath.

-

Vacuum Control: Use a high-quality vacuum (< 10 mbar) to remove solvents at low temperatures rather than increasing heat.

Module 3: The "Safe-Isolation" Protocol

This protocol is designed as a Self-Validating System . At each step, a checkpoint ensures the molecule remains intact.

Reagents Required

-

Quench Buffer: 0.1 M Citric Acid (pH 3-4).

-

Extraction Solvent: MTBE (Methyl tert-butyl ether) or EtOAc (Ethyl Acetate). Note: MTBE is preferred for easier evaporation at low temps.

-

Drying Agent: Anhydrous Na₂SO₄ (Sodium Sulfate) - Avoid K₂CO₃ (Basic).

Step-by-Step Workflow

| Step | Action | Technical Rationale | Validation Checkpoint |

| 1 | Cool Down | Chill reaction mixture to 0°C before quenching. | Internal Temp < 5°C. |

| 2 | Acidic Quench | Add 0.1 M Citric Acid until aqueous phase pH is ~6. | Neutralizes residual base (TEA/Pyridine) used in synthesis without triggering acid hydrolysis. |

| 3 | Phase Cut | Extract with cold MTBE. Wash organic layer with Brine. | Removes water-soluble impurities and residual dipolarophiles. |

| 4 | Neutral Drying | Dry over Na₂SO₄ for 10 mins. Filter. | MgSO₄ is slightly acidic; K₂CO₃ is basic. Na₂SO₄ is the safest neutral option. |

| 5 | Cold Concentration | Rotovap at < 30°C . Do not distill to dryness if oil is viscous. | Prevents thermal elimination of HBr. |

| 6 | Purification | Neutral Alumina column or recrystallization (if solid). | Avoids silica surface catalysis. |

Visualized Workflow

Figure 2: The "Safe-Isolation" workflow designed to maintain neutral pH and low thermal stress.

References

-

Regioselectivity and Molecular Mechanism of [3+2] Cycloaddition. Source: Molecules (2024). Discusses the thermodynamic factors of isoxazoline formation and the stability of 3-bromo derivatives.

-

Synthesis of Isoxazoles via Dehydrohalogenation. Source: Organic Chemistry Portal. Details the mechanism where bromoisoxazolines lose HBr to form isoxazoles, confirming the base-sensitivity of the intermediate.

-

Purification of Delicate Compounds. Source: Teledyne ISCO Application Note. Provides data on using alternative stationary phases (Diol, Cyano, Alumina) for compounds that decompose on standard silica. [Link to Source]([Link]

Technical Support Center: Stability & Storage of Halogenated Isoxazoles

This guide functions as a specialized Technical Support Center for researchers working with halogenated isoxazoles. It is structured to provide immediate, actionable solutions backed by mechanistic understanding.

Ticket ID: H-ISOX-001 Subject: Prevention of Hydrolytic Degradation & Ring Cleavage Assigned Specialist: Senior Application Scientist

Executive Summary

Halogenated isoxazoles (e.g., 3-bromo-5-methylisoxazole, 4-chloroisoxazole) are valuable but fragile electrophilic scaffolds. Unlike simple aryl halides, the isoxazole core possesses a weak N–O bond (bond energy ~55 kcal/mol). The presence of an electron-withdrawing halogen atom exacerbates the ring's electrophilicity, making it highly susceptible to nucleophilic attack by water or hydroxide , leading to irreversible ring opening (Kemp elimination-type pathways) into catalytically inactive nitriles or dicarbonyls.

This guide provides the protocols required to maintain >99% purity.

Module 1: The Science of Degradation (Diagnostic FAQ)

Q1: Why did my clear isoxazole oil turn yellow/brown overnight?

A: This is the hallmark of ring cleavage . The halogen atom pulls electron density from the ring, making the C5 or C3 position highly electrophilic. Upon exposure to atmospheric moisture (hydrolysis), the ring opens to form

Q2: Is the halogen atom itself falling off (hydrolysis of the C-X bond)?

A: Rarely the primary issue. While nucleophilic aromatic substitution (

Q3: The bottle was sealed. Why did it degrade? A: "Sealed" is relative. Standard polyethylene caps are permeable to moisture over time. Furthermore, if the sample was stored in a fridge without a desiccator, condensation formed inside the cap upon warming, introducing water directly into the sample.

Visualization: The Hydrolysis Pathway

The following diagram illustrates the mechanistic failure point: the base-promoted (moisture-induced) cleavage of the N-O bond.

Figure 1: Mechanistic pathway of moisture-induced isoxazole ring degradation.[1] The electron-withdrawing halogen facilitates nucleophilic attack, leading to N-O bond rupture.

Module 2: Storage & Handling Protocols (SOPs)

Do not treat these compounds like standard organic building blocks. Use the "Dry-Cold-Inert" Triad.

Protocol A: Long-Term Storage (Solid or Liquid)

Objective: Prevent hydrolysis during dormancy.

-

Container Selection:

-

Liquids: Flame-dried glass ampoules (best) or amber glass vials with PTFE-lined caps (Sure/Seal™ type). Never use plastic containers.

-

Solids: Amber glass vials stored inside a secondary desiccation jar.

-

-

Atmosphere Exchange:

-

Purge the headspace with Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.

-

Wrap the cap junction with Parafilm® or electrical tape to retard gas exchange.

-

-

Temperature:

-

Store at 2–8°C (Refrigerator).

-

Critical Step: Place the vial inside a secondary container (e.g., a wide-mouth jar) containing indicating Drierite (CaSO₄) or activated molecular sieves. This creates a "micro-desiccator" that protects the septum from fridge humidity.

-

Protocol B: Handling & Dispensing

Objective: Prevent condensation during use.

-

The Warm-Up Rule: Remove the sample from the fridge and let it equilibrate to room temperature for 30 minutes before opening.

-

Why? Opening a cold vial in warm air causes immediate flash condensation of water vapor onto the reagent.

-

-

Solvent Compatibility:

-

If dissolving for storage, use Anhydrous Acetonitrile or Dichloromethane (dried over molecular sieves).

-

Avoid: Alcohols (methanol/ethanol) or acetone, as these can act as nucleophiles over long periods, especially if not perfectly dry.

-

Summary of Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Slows kinetic rate of hydrolysis; prevents thermal decomposition. |

| Atmosphere | Argon (Ar) | Heavier than air; forms a better protective blanket than Nitrogen. |

| Desiccant | P₂O₅ or Activated Sieves | Essential in the secondary container to absorb ambient fridge moisture. |

| Light | Amber Glass / Foil | Halogenated bonds (C-Br/C-I) are photosensitive (homolytic cleavage). |

Module 3: Troubleshooting Guide

Scenario 1: "My solid reagent has turned into a sticky gum."

-

Diagnosis: Hygroscopic failure. The compound absorbed water, lowering the melting point and initiating hydrolysis.

-

Action:

-

Check purity via TLC (Thin Layer Chromatography). If the spot is still major, attempt to dry.

-

Dissolve in DCM, dry over MgSO₄, filter, and remove solvent.

-

If impurities are >10%, recrystallize immediately or purify via column chromatography (neutral alumina is preferred over silica, which is acidic).

-

Scenario 2: "NMR shows a new peak around 110-115 ppm (Carbon) or a nitrile stretch in IR."

-

Diagnosis: Ring opening has occurred.[2][3] The nitrile group (-CN) is the signature of the linearized degradation product (

-ketonitrile). -

Action: The sample is compromised. Purification is required.[4][5] Do not use in sensitive couplings (e.g., Suzuki/Buchwald) as the nitrile can poison catalysts.

Scenario 3: "I need to store a solution for 6 months."

-

Diagnosis: Long-term solution stability is risky.

-

Action:

-

Store as a concentrated stock in Anhydrous Toluene .

-

Add activated 4Å Molecular Sieves directly into the storage vial.

-

Store at -20°C.

-

Decision Logic: Can I Use This Reagent?

Figure 2: Decision matrix for evaluating the integrity of stored halogenated isoxazoles.

References

-

Apollo Scientific. (2023). Safety Data Sheet: 3-Bromoisoxazole. Link

-

Sigma-Aldrich. (2024). Technical Bulletin: Handling Air- and Moisture-Sensitive Reagents. Link

- Speranza, G., et al. (2005). "Ring opening of isoxazoles: A mechanistic overview." Journal of Organic Chemistry. (Contextual grounding on N-O cleavage mechanisms).

- Wakefield, B. J. (2013). The Chemistry of Isoxazoles. Elsevier Science. (Authoritative text on isoxazole reactivity and ring-opening tendencies).

-

Fisher Scientific. (2023). Safety Data Sheet: 4-Bromoisoxazole. Link

Sources

Technical Support Center: Synthesis of 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole

Welcome to the technical support center for the synthesis of 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific synthesis.

The synthesis of this compound is a nuanced process that involves a 1,3-dipolar cycloaddition reaction. This reaction, while powerful for constructing five-membered heterocycles, can present several challenges, especially when scaling up.[1] This guide will help you navigate these potential issues to achieve a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

A low or nonexistent yield of the desired product is one of the most common issues in 1,3-dipolar cycloaddition reactions.[2] Several factors can contribute to this problem.

-

Potential Cause 1: Instability of the Nitrile Oxide Intermediate. Nitrile oxides are highly reactive and can be unstable, often being generated in situ to avoid decomposition.[2][3]

-

Solution: Ensure the precursor for the in situ generation of the nitrile oxide is of high purity. If you are using an isolated nitrile oxide, verify its stability and proper storage conditions.

-

-

Potential Cause 2: Suboptimal Reaction Conditions. The choice of solvent and temperature can significantly impact the reaction rate and yield.

-

Solution: While some 1,3-dipolar cycloadditions are not heavily influenced by solvent polarity, others show a marked dependence.[2] Consider screening a variety of solvents with different polarities. If the reaction is slow at room temperature, gentle heating may be necessary.[2] However, be cautious as excessive heat can lead to the decomposition of reactants or the final product.[2]

-

-

Potential Cause 3: Dimerization of the Nitrile Oxide. At higher concentrations, the 1,3-dipole may dimerize, forming a furoxan, which reduces the amount available to react with the dipolarophile.[2][4]

-

Solution: This can often be mitigated by slowly adding the nitrile oxide precursor to the reaction mixture that contains the dipolarophile.[2]

-

Problem 2: Formation of Impurities and Side Products

The presence of significant impurities can complicate purification and reduce the overall yield of the desired product.

-

Potential Cause 1: Impure Starting Materials. The purity of the dipolarophile is crucial for a clean reaction.

-

Solution: Ensure your allylic bromide is free from contaminants or inhibitors that could interfere with the cycloaddition.[2]

-

-

Potential Cause 2: Competing Reactions. Besides dimerization, other side reactions can occur, leading to a mixture of products.

Problem 3: Difficulty in Product Purification

Isolating the pure this compound from the reaction mixture can be challenging.

-

Potential Cause 1: Similar Polarity of Product and Impurities. If the side products have similar polarities to the desired product, separation by column chromatography can be difficult.

-

Solution: Experiment with different solvent systems for column chromatography to achieve better separation.[5] Sometimes, recrystallization can be an effective purification method if a suitable solvent is found.

-

-

Potential Cause 2: Product Instability. The bromomethyl group can be reactive, and the dihydro-1,2-oxazole ring may be sensitive to certain conditions.

-

Solution: Avoid harsh purification conditions, such as strong acids or bases, and high temperatures. Use of techniques like flash chromatography on silica gel is a common practice.[6]

-

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: The synthesis of this compound proceeds through a 1,3-dipolar cycloaddition reaction.[1] This is a type of pericyclic reaction between a 1,3-dipole (the nitrile oxide) and a dipolarophile (the allylic bromide) to form a five-membered ring.[1] The reaction is generally believed to be a concerted process, meaning the new bonds are formed in a single step.[7]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

Q3: What are the key safety precautions I should take during this synthesis?

A3: It is crucial to handle all chemicals with care and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Bromomethyl compounds: These can be lachrymatory and irritants.[9] Work in a well-ventilated fume hood.[10]

-

Hydroxylamine: Can be unstable, especially at higher concentrations.[11]

-

General Precautions: Avoid breathing vapors and skin contact.[8][10] In case of contact, wash the affected area thoroughly with water.[10]

Q4: Can I scale up this synthesis?

A4: Yes, but with caution. When scaling up, heat transfer and mixing become more critical. The slow addition of the nitrile oxide precursor becomes even more important to control the reaction rate and minimize dimerization. A pilot reaction at a smaller scale is always recommended before attempting a large-scale synthesis.

Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound.

Materials:

-

Allyl bromide

-

Source of chloro-nitrile oxide (e.g., from dichloroformaldoxime)

-

A mild base (e.g., potassium bicarbonate)

-

An appropriate solvent (e.g., ethyl acetate)

Procedure:

-

In a well-ventilated fume hood, dissolve the allyl bromide in the chosen solvent in a reaction flask equipped with a stirrer.

-

In a separate flask, prepare a solution or suspension of the chloro-nitrile oxide precursor and the mild base in the same solvent.

-

Slowly add the nitrile oxide precursor mixture to the allyl bromide solution at room temperature over a period of time.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent.

Table 1: Reagent Quantities for Different Scales

| Reagent | Small Scale (1 mmol) | Medium Scale (10 mmol) | Large Scale (100 mmol) |

| Allyl Bromide | 1.0 eq | 1.0 eq | 1.0 eq |

| Chloro-nitrile oxide precursor | 1.1 eq | 1.1 eq | 1.1 eq |

| Mild Base | 1.5 eq | 1.5 eq | 1.5 eq |

| Solvent | 5-10 mL | 50-100 mL | 500-1000 mL |

Visualizations

Diagram 1: Reaction Pathway

Caption: Synthesis of the target compound via 1,3-dipolar cycloaddition.

Diagram 2: Troubleshooting Workflow

Caption: A workflow for troubleshooting low product yield.

References

- Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions - Benchchem. (URL: )

-

1,3-Dipolar cycloaddition - Wikipedia. (URL: [Link])

-

1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. (URL: [Link])

-

Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. (URL: [Link])

-

1,3-Dipolar cycloaddition reaction of nitrile oxides. - ResearchGate. (URL: [Link])

-

1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - MDPI. (URL: [Link])

-

1,3-dipolar cycloaddition reactions - YouTube. (URL: [Link])

-

Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. (URL: [Link])

-

HAZARD SUMMARY - NJ.gov. (URL: [Link])

-

Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])

-